Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate

Drug‑likeness Passive permeability CNS penetration

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS 1803566-66-6) is a fully substituted β-amino acid ester that integrates a 4‑bromo‑2‑nitrophenyl pharmacophore, an N‑methylated aniline nitrogen, and a gem‑dimethyl‑substituted propanoate backbone. The compound is catalogued as a ‘versatile small molecule scaffold’ by multiple specialty chemical suppliers and is primarily positioned as a building block for medicinal chemistry library synthesis.

Molecular Formula C12H15BrN2O4
Molecular Weight 331.166
CAS No. 1803566-66-6
Cat. No. B2979818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate
CAS1803566-66-6
Molecular FormulaC12H15BrN2O4
Molecular Weight331.166
Structural Identifiers
SMILESCC(C)(C(=O)OC)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C12H15BrN2O4/c1-12(2,11(16)19-4)14(3)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3
InChIKeyOWMZHFHPFZWBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS 1803566-66-6): Structural Profile and Procurement Context


Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS 1803566-66-6) is a fully substituted β-amino acid ester that integrates a 4‑bromo‑2‑nitrophenyl pharmacophore, an N‑methylated aniline nitrogen, and a gem‑dimethyl‑substituted propanoate backbone [1]. The compound is catalogued as a ‘versatile small molecule scaffold’ by multiple specialty chemical suppliers and is primarily positioned as a building block for medicinal chemistry library synthesis . With a molecular formula of C₁₂H₁₅BrN₂O₄ and a molecular weight of 331.17 g·mol⁻¹, it combines a halogen leaving group with a strong electron‑withdrawing nitro substituent, enabling modular downstream functionalization through orthogonal reaction handles.

Why Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate Cannot Be Replaced by In‑Class Analogs


Structurally similar analogs such as the N‑des‑methyl derivative (CAS 1803561‑77‑4) or the free carboxylic acid (CAS 1293197‑77‑9) are not interchangeable with the title compound. The N‑methyl group eliminates the sole hydrogen‑bond donor (HBD = 0 vs. 1), altering passive permeability and reducing efflux‑transporter recognition . Concurrently, the gem‑dimethyl backbone introduces steric hindrance that shields the ester from premature hydrolysis and the nitrogen from metabolic N‑dealkylation. These cumulative physicochemical differences translate into distinct ADME and reactivity profiles that cannot be replicated by simple des‑methyl or des‑ester analogs.

Quantitative Differentiation Evidence for Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate


Hydrogen‑Bond Donor Deficiency Enhances Predicted Membrane Permeability

The title compound possesses zero hydrogen‑bond donors (HBD = 0), whereas its closest structural analog, methyl 2‑[(4‑bromo‑2‑nitrophenyl)amino]‑2‑methylpropanoate (CAS 1803561‑77‑4), contains one HBD (secondary aniline NH) . Reducing HBD count from 1 to 0 lowers molecular polarity and decreases the desolvation penalty for passive membrane traversal, consistent with Lipinski's Rule of Five optimization.

Drug‑likeness Passive permeability CNS penetration

Elevated Lipophilicity (LogP) vs. N‑Des‑Methyl and Free‑Acid Analogs

The target compound exhibits a predicted LogP of 2.75, compared to 2.72 for the N‑des‑methyl analog and 2.63 for the free carboxylic acid analog (CAS 1293197‑77‑9) . The incremental lipophilicity gain (ΔLogP = +0.03 vs. N‑des‑methyl; +0.12 vs. free acid) shifts the molecule toward optimal drug‑like lipophilicity ranges (LogP 1–3) and increases partitioning into lipid bilayers.

Lipophilicity Drug‑likeness ADME optimization

~10⁵‑Fold SNAr Rate Acceleration Enabled by the 4‑Bromo‑2‑nitrophenyl Core

The 4‑bromo‑2‑nitrophenyl core of the title compound is a privileged scaffold for nucleophilic aromatic substitution (SNAr). Kinetic data on 4‑bromo‑2‑nitrophenyl derivatives show that the nitro group ortho to the leaving group accelerates methoxide displacement by approximately 10⁵‑fold compared to unsubstituted bromobenzene (k₂ ≈ 9 × 10³ M⁻¹s⁻¹ for methoxide at 25 °C) . The same electronic activation pattern predicts similarly rapid SNAr replacement of bromine by soft nucleophiles (thiols, amines, alkoxides) in the title compound .

Nucleophilic aromatic substitution SNAr kinetics Parallel library synthesis

Scaffold Versatility: Three Orthogonal Functional Handles for Library Design

The compound is explicitly marketed as a 'versatile small molecule scaffold' by both Biosynth (DXC56666) and CymitQuimica . Its structure provides three orthogonal functional handles: a methyl ester (hydrolyzable to the acid or reducible to alcohol), a bromine atom (cross‑coupling or SNAr exit vector), and a nitro group (reducible to a primary amine). This combination of handles allows generation of diverse chemotypes from a single starting material, reducing the number of synthetic steps required for library production compared to simpler aniline building blocks such as 4‑bromo‑2‑nitroaniline (CAS 53484‑26‑7), which lack the protected amino acid backbone.

Scaffold Diversification Medicinal chemistry library

Recommended Research Applications for Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate


Design of CNS‑Penetrant Probe Libraries

With zero hydrogen‑bond donors (HBD = 0) and a LogP of 2.75, the compound satisfies critical physicochemical criteria for passive blood‑brain barrier permeation . It can serve as a privileged starting scaffold for CNS‑targeted fragment‑based or DNA‑encoded library synthesis, where each hydrogen‑bond donor increment correlates with reduced brain exposure .

Rapid SAR Exploration via SNAr‑Based Diversification

The 10⁵‑fold SNAr rate acceleration of the 4‑bromo‑2‑nitrophenyl group enables efficient late‑stage diversification with amines, thiols, and alkoxides under mild conditions . This makes the compound an ideal core for generating focused libraries to explore structure‑activity relationships around the aryl ring without resorting to de novo synthesis for each analog .

Synthesis of Kinase Inhibitor and Anticancer Agent Libraries

The bromine handle allows Suzuki–Miyaura or Buchwald–Hartwig cross‑coupling to introduce diverse aryl or amino substituents, while the nitro group can be reduced to an amine for amide or sulfonamide formation [1]. These transformations are staples in kinase inhibitor and anticancer agent design, where 4‑bromo‑2‑nitrophenyl‑derived intermediates have been employed in patent literature (e.g., US‑9096593‑B2) [1].

Prodrug Strategy for Carboxylic Acid‑Containing Leads

The methyl ester serves as a latent carboxylic acid: hydrolysis in vivo releases the free acid, which has a 0.12‑unit lower LogP (2.63) and two hydrogen‑bond donors (HBD = 2) . This enables an ester‑based prodrug strategy, where the compound temporarily masks polarity to enhance oral absorption before releasing the active acid metabolite .

Quote Request

Request a Quote for Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.